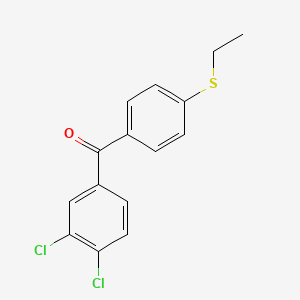

3,4-Dichloro-4'-(ethylthio)benzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Organic Chemistry

The benzophenone scaffold, characterized by a central carbonyl group bonded to two phenyl rings, is a ubiquitous and versatile structure in organic chemistry. nih.govnih.govIts significance stems from its presence in a wide array of naturally occurring compounds that exhibit diverse and potent biological activities. nih.govresearchgate.netThese natural products have inspired chemists to explore the synthesis of a vast number of benzophenone derivatives. The structural rigidity of the benzophenone core, combined with the potential for functionalization at multiple positions on its aromatic rings, allows for the fine-tuning of its electronic and steric properties.

This adaptability makes the benzophenone scaffold a valuable building block in medicinal chemistry for the development of therapeutic agents. nih.govconsensus.appSynthetic benzophenone derivatives have been shown to possess a range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.govBeyond pharmaceuticals, benzophenones are crucial as photoinitiators in polymer chemistry, ingredients in perfumes, and as UV filters in personal care products. researchgate.netresearchgate.netnih.govThe wide-ranging applications of these compounds underscore the fundamental importance of the benzophenone scaffold in both academic research and industrial processes. researchgate.net

Overview of Dichloro- and Thioether-Substituted Aromatic Ketones

The introduction of specific substituents onto an aromatic ketone framework, such as dichloro- and thioether moieties, can profoundly influence the molecule's chemical and physical properties.

Dichloro-substituted aromatic ketones are a class of compounds where two chlorine atoms are attached to the aromatic ring(s). The presence and position of these halogen atoms can significantly alter the electronic nature of the molecule, impacting its reactivity and potential applications. For instance, chlorine atoms are electron-withdrawing groups, which can affect the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic rings to further substitution. Dichloro-substituted heterocycles, such as 3,4-dichloro-1,2,5-thiadiazole, are known synthetic intermediates where the chlorine atoms can be readily displaced by other functional groups. wikipedia.orgIn the context of Friedel-Crafts acylation, an important reaction for creating aromatic ketones, reagents like oxalyl chloride are used to generate acyl chlorides which then react with aromatic compounds. wikipedia.orgThioether-substituted aromatic ketones incorporate a sulfur atom linked to an alkyl or aryl group. The thioether linkage (C-S-C) introduces unique properties, differing from its oxygen analog (the ether linkage) due to sulfur's larger atomic radius, lower electronegativity, and ability to be oxidized to sulfoxides and sulfones. acsgcipr.orgtaylorandfrancis.comThe synthesis of thioethers is a significant area of organic chemistry, with methods including the reaction of thiols with organic halides. taylorandfrancis.comPoly(thioether-ketone)s (PTEKs) are a class of high-performance polymers that exhibit desirable properties such as high thermal stability and solubility in common organic solvents, making them suitable for creating strong, flexible films. acs.orgThe incorporation of thioether groups into polymer backbones can improve processability without compromising structural integrity. researchgate.net

Research Gaps and Motivations for Investigating 3,4-Dichloro-4'-(ethylthio)benzophenone

A survey of the scientific literature reveals that while the benzophenone scaffold is extensively studied, and various substituted analogs have been synthesized, specific research on This compound is limited. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 844885-36-5, and its availability from chemical suppliers. chemicalbook.comHowever, detailed studies on its synthesis, properties, and potential applications are not widely published.

The motivation to investigate this particular compound stems from the unique combination of its structural features:

The Benzophenone Core: Provides a well-established platform with known photochemical and biological potential. nih.gov* 3,4-Dichloro Substitution: This specific substitution pattern on one of the phenyl rings is expected to create a significant dipole moment and influence the molecule's electronic properties. This could be advantageous in materials science or for tuning receptor-binding interactions in a biological context.

4'-(ethylthio) Substitution: The ethylthio group on the second phenyl ring introduces a flexible, lipophilic, and polarizable thioether linkage. This moiety can participate in non-covalent interactions and offers a potential site for metabolic oxidation, which is a key consideration in drug design.

Data Tables

Table 1: Properties of Related Chemical Scaffolds

| Scaffold/Substitution Type | Key Features | Common Applications |

|---|---|---|

| Benzophenone | Diphenyl ketone structure, photochemically active. nih.govresearchgate.net | Photoinitiators, UV filters, pharmaceutical building block. nih.govresearchgate.netnih.gov |

| Dichloro-aromatic | Electron-withdrawing, influences reactivity. | Synthetic intermediates, agrochemicals. wikipedia.orgacs.org |

| Thioether | C-S-C linkage, can be oxidized, modulates lipophilicity. acsgcipr.org| High-performance polymers, pharmaceuticals. taylorandfrancis.comacs.org|

Table 2: Investigated Compound Details

| Compound Name | Molecular Formula | CAS Number | Key Structural Features |

|---|

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2OS/c1-2-19-12-6-3-10(4-7-12)15(18)11-5-8-13(16)14(17)9-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNDCZPCLPCXOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374174 | |

| Record name | 3,4-Dichloro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-36-5 | |

| Record name | (3,4-Dichlorophenyl)[4-(ethylthio)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and fingerprint region of a molecule. The vibrational modes of 3,4-Dichloro-4'-(ethylthio)benzophenone are determined by the specific bonds and their arrangements within the molecule.

The FT-IR and FT-Raman spectra are expected to show characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the ketone group, typically observed in the region of 1650-1670 cm⁻¹. This band is often strong in the IR spectrum and weaker in the Raman spectrum. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group's methylene (B1212753) (-CH₂) and methyl (-CH₃) components would appear in the 2850-3000 cm⁻¹ range.

The "fingerprint region" below 1600 cm⁻¹ contains a wealth of structural information, including aromatic C=C ring stretching vibrations (typically around 1400-1600 cm⁻¹), C-H in-plane and out-of-plane bending, and vibrations corresponding to the carbon-chlorine (C-Cl) and carbon-sulfur (C-S) bonds. The C-Cl stretching vibrations for aryl chlorides are typically found in the 1000-1100 cm⁻¹ region, while the C-S stretch is expected around 600-800 cm⁻¹.

Expected Vibrational Frequencies for this compound

This table is based on characteristic frequency ranges for functional groups and data from analogous compounds like dichlorobenzophenones and thioanisoles.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 3000-2850 | FT-IR, FT-Raman |

| Carbonyl (C=O) Stretch | 1670-1650 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, FT-Raman |

| C-Cl Stretch | 1100-1000 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively, while 2D-NMR techniques (like COSY and HSQC) establish connectivity between atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the 3,4-dichlorophenyl ring would appear as a complex multiplet system in the downfield region (likely 7.5-7.9 ppm) due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group. The four protons on the 4-(ethylthio)phenyl ring would likely present as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring, in the range of 7.3-7.8 ppm. The ethyl group would give rise to a quartet for the methylene (-CH₂) protons (around 2.9-3.1 ppm) coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons (around 1.2-1.4 ppm).

¹³C NMR: The carbon NMR spectrum would show a total of 15 distinct signals, assuming free rotation around the single bonds. The carbonyl carbon is the most deshielded, expected to appear around 194-196 ppm. The aromatic carbons would resonate in the 125-140 ppm range, with their specific shifts influenced by the chloro and ethylthio substituents. The carbons bearing the chlorine atoms (C-3 and C-4) and the sulfur atom (C-4') would be readily identifiable. The aliphatic carbons of the ethyl group would be found upfield, with the -CH₂ carbon around 25-30 ppm and the -CH₃ carbon around 13-16 ppm.

Expected ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

This table presents predicted chemical shift ranges based on standard NMR correlation tables and data from similar substituted benzophenones.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 3,4-Dichlorophenyl | ¹H | 7.9-7.5 | m |

| 4-Ethylthiophenyl | ¹H | 7.8-7.3 | m (AA'BB') |

| Ethyl (-CH₂) | ¹H | 3.1-2.9 | q |

| Ethyl (-CH₃) | ¹H | 1.4-1.2 | t |

| Carbonyl | ¹³C | 196-194 | s |

| Aromatic Carbons | ¹³C | 140-125 | s, d |

| Ethyl (-CH₂) | ¹³C | 30-25 | t |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone (B1666685) chromophore exhibits two characteristic absorption bands: a strong band corresponding to a π→π* transition and a weaker, longer-wavelength band from a symmetry-forbidden n→π* transition. researchgate.net

For this compound, the conjugated system of the benzophenone core is extended by the substituents on the phenyl rings. The π→π* transition, associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is expected to appear as a strong absorption band (λₘₐₓ) around 260-290 nm. researchgate.net The n→π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, would be observed as a weaker band at a longer wavelength, typically around 330-360 nm. researchgate.net The presence of the chlorine and, particularly, the electron-donating ethylthio group, which acts as an auxochrome, is expected to cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzophenone. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₅H₁₂Cl₂OS), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The molecular formula gives a molecular weight of 311.23 g/mol . chemicalbook.com The molecular ion peak (M⁺˙) in the mass spectrum would appear as a characteristic cluster of peaks due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The M⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks would appear in a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

Electron ionization (EI) would induce fragmentation. The primary fragmentation pathway is expected to be α-cleavage on either side of the carbonyl group. This would lead to the formation of characteristic acylium ions (benzoyl cations).

Plausible Fragmentation Pathways:

Loss of the 4-(ethylthio)phenyl radical to form the 3,4-dichlorobenzoyl cation.

Loss of the 3,4-dichlorophenyl radical to form the 4-(ethylthio)benzoyl cation.

Further fragmentation of the ethylthio group, such as the loss of an ethyl radical.

Predicted Key Fragments in Mass Spectrometry

| Fragment Structure | Predicted m/z |

|---|---|

| [C₁₅H₁₂Cl₂OS]⁺˙ (Molecular Ion) | 311 (with isotope pattern) |

| [C₇H₃Cl₂O]⁺ (3,4-Dichlorobenzoyl cation) | 173 (with isotope pattern) |

| [C₉H₉OS]⁺ (4-Ethylthiobenzoyl cation) | 165 |

X-ray Crystallography for Solid-State Structure Determination

A key structural feature of benzophenones is the torsion (dihedral) angles between the plane of the central carbonyl group and the two attached phenyl rings. These angles are influenced by steric hindrance and crystal packing forces. X-ray analysis would reveal the specific twist angles of the 3,4-dichlorophenyl and 4-(ethylthio)phenyl rings relative to the ketone bridge. This information is crucial for understanding intermolecular interactions, such as π-π stacking or halogen bonding, that dictate the crystal lattice structure. While no public crystal structure data is currently available for this specific compound, this method remains the gold standard for its solid-state structural elucidation. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular approach for predicting molecular properties with a good balance of accuracy and computational cost. youtube.com DFT calculations for 3,4-Dichloro-4'-(ethylthio)benzophenone would provide fundamental insights into its geometry, stability, and electronic characteristics. A recent study on other dichlorobenzylidene derivatives utilized DFT with the B3LYP method to determine optimized geometry, dipole moment, and other properties. researchgate.net

Optimization of Molecular Conformations

The first step in most computational studies is to find the most stable three-dimensional arrangement of the atoms in a molecule, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl rings to the carbonyl group and within the ethylthio group, multiple stable conformations (isomers) might exist. DFT calculations would be employed to identify these different conformers and determine their relative energies to identify the most stable, or ground-state, structure. This process is crucial as the molecular conformation influences its physical and chemical properties.

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govlongdom.org A small energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For a substituted benzophenone (B1666685) derivative, these orbitals would likely show significant electron density distributed across the conjugated π-system of the aromatic rings and the carbonyl group. Analysis of the HOMO and LUMO composition helps in understanding the charge transfer that occurs during electronic excitations. aiu.edu

Table 4.1: Key Quantum Chemical Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |

This table outlines the general parameters that would be calculated from HOMO and LUMO energies for this compound. Specific values are not available.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule. wolfram.comchemicalbook.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.govresearchgate.net The MEP is color-coded to show different potential values on the electron density surface. youtube.com Typically, red and yellow regions indicate a negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate a positive potential (electron-poor areas, prone to nucleophilic attack). youtube.comresearchgate.net Green areas represent neutral potential. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and chlorine atoms, and positive potential around the hydrogen atoms. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) units. q-chem.com This method offers a straightforward interpretation of the Lewis structure, atomic charges, and hybridization. q-chem.com A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. aiu.eduresearchgate.net The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. For the title compound, NBO analysis would reveal charge delocalization between the phenyl rings, the carbonyl group, and the sulfur atom, providing quantitative insight into the electronic communication within the molecule.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify stationary points on the potential energy surface, Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system. beilstein-journals.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time. beilstein-journals.org This technique is particularly useful for exploring the conformational landscape of flexible molecules by simulating their dynamic behavior at a given temperature. mdpi.com For this compound, an MD simulation would reveal the accessible rotational conformations, the stability of different conformers over time, and the pathways for isomerization between them, offering a more complete understanding of its structural flexibility. mdpi.comresearchgate.net

Prediction of Spectroscopic Properties (e.g., Simulated IR, Raman, UV-Vis Spectra)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), can predict various spectroscopic properties. longdom.org

Simulated IR and Raman Spectra: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and intensities of a molecule. longdom.org These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. scialert.net

Simulated UV-Vis Spectra: TD-DFT is used to calculate the energies of electronic transitions from the ground state to various excited states. researchgate.net These calculations yield the absorption wavelength (λmax) and oscillator strength for each transition, which can be used to generate a theoretical UV-Vis absorption spectrum. researchgate.netmdpi.com Comparing simulated spectra with experimental data helps to confirm the molecular structure and understand its electronic properties. mdpi.com

Although detailed experimental and theoretical spectroscopic data for this compound are not available in the searched literature, studies on similar compounds show a strong correlation between DFT-calculated spectra and experimental results. researchgate.netresearchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Global Reactivity Descriptors

Global reactivity descriptors are key parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, including the HOMO-LUMO energy gap, chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω), offer a quantitative measure of a molecule's stability and reactivity. irjweb.comnih.gov

The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. chemrevlett.comaimspress.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity and greater polarizability. nih.gov

For instance, a study on 4-(4-Methylphenylthio)benzophenone, a compound structurally analogous to the title compound, employed DFT calculations to investigate its chemical reactivity and stability. chemrxiv.org Such studies help in understanding how the presence of a thioether linkage influences the electronic properties. chemrxiv.org Similarly, computational studies on chlorobenzophenones provide insights into the effects of chloro substituents. nih.gov

The following table, based on data from studies on various substituted benzophenones, illustrates how different substituents can affect key quantum chemical descriptors. It is important to note that these are representative values for analogous compounds and not for this compound itself.

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

| Benzophenone (Example) | -6.8 | -1.5 | 5.3 | 2.65 | -4.15 | 3.25 |

| Dichlorobenzophenone (Example) | -7.1 | -1.8 | 5.3 | 2.65 | -4.45 | 3.75 |

| Thio-substituted Benzophenone (Example) | -6.5 | -1.7 | 4.8 | 2.4 | -4.1 | 3.49 |

Note: The values presented in this table are illustrative examples derived from general findings in computational studies of substituted benzophenones and are not the exact experimental or calculated values for the listed compounds. They serve to demonstrate the general trends observed upon substitution.

Local Reactivity and Fukui Functions

Due to the absence of specific studies on this compound, a detailed analysis of its Fukui functions cannot be presented. However, based on the general principles of electronic effects, one can anticipate the likely reactive sites. The electron-withdrawing nature of the chlorine atoms would be expected to increase the electrophilicity of the dichlorinated phenyl ring, particularly at the carbon atoms of the C-Cl bonds and the carbonyl carbon. Conversely, the ethylthio group is generally considered to be electron-donating, which would enhance the nucleophilicity of the other phenyl ring. The sulfur atom, with its lone pairs of electrons, could also act as a site for electrophilic attack.

Chemical Reactivity and Transformation Mechanisms

Photochemical Behavior and Photoinitiating Properties

General studies on benzophenone (B1666685) and its derivatives confirm their role as UV filters and photoinitiators. Their photochemical properties are linked to the degree of π-conjugation and delocalization within the molecule. However, specific data for 3,4-Dichloro-4'-(ethylthio)benzophenone is not available.

Oxidation Reactions and Mechanisms of the Thioether Moiety

The thioether (sulfide) group is susceptible to oxidation, typically yielding a sulfoxide (B87167) and, upon further oxidation, a sulfone. This transformation can be achieved with various oxidizing agents. While this is a general reaction for aryl thioethers, the specific conditions, reaction kinetics, and potential influence of the electronically-modified benzophenone core on the oxidation of the ethylthio group in this compound are not documented in the available literature.

Nucleophilic and Electrophilic Aromatic Substitution Reactions of the Benzophenone Core

Nucleophilic Aromatic Substitution (SNAr): The two chlorine atoms on one of the phenyl rings activate it towards nucleophilic aromatic substitution, particularly because they are attached to a benzophenone structure, where the carbonyl group acts as a moderate electron-withdrawing group. In related dichlorinated compounds, such as 3,4-dichloronitrobenzene, nucleophilic substitution occurs preferentially at the position para to the strongly electron-withdrawing nitro group. By analogy, it is plausible that the chlorine at the C-4 position (para to the carbonyl group) would be more reactive towards nucleophiles than the chlorine at the C-3 position. However, no specific experimental studies demonstrating SNAr reactions on this compound were found.

Electrophilic Aromatic Substitution (SEAr): The benzophenone core is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. The ring containing the two chlorine atoms is further deactivated by their inductive effect. The other ring is activated by the electron-donating ethylthio group, which would direct incoming electrophiles to the ortho and para positions. The interplay between these activating and deactivating effects would determine the ultimate regioselectivity of any SEAr reaction. However, no specific research detailing such reactions on this substrate has been published.

Chemical Degradation Pathways in Abiotic Systems

No studies specifically investigating the abiotic degradation of this compound were identified. Research on other benzophenone derivatives, such as the sunscreen agent benzophenone-3, shows that degradation can occur via photolysis. nih.gov The pathways are highly dependent on environmental conditions (e.g., presence of dissolved organic matter, pH).

Oxidative Degradation Mechanisms (e.g., Fenton-like processes, advanced oxidation processes)

Advanced oxidation processes (AOPs) are designed to generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), which can non-selectively degrade a wide range of organic pollutants. For compounds like this compound, AOPs such as Fenton-like processes are expected to be effective degradation methods.

In a typical Fenton-like reaction, a transition metal catalyst, often iron or copper, reacts with an oxidant like hydrogen peroxide to produce hydroxyl radicals. The degradation of benzophenone derivatives, such as benzophenone-3, has been demonstrated using a novel hybrid Cu–Mn–O catalyst in a heterogeneous Fenton-like process. This system was shown to effectively remove the pollutant, with the degradation being primarily attributed to the action of hydroxyl radicals academie-sciences.fr. The efficiency of such processes can be influenced by factors like pH, catalyst loading, and oxidant concentration academie-sciences.fr.

The degradation of this compound via AOPs would likely proceed through several key steps:

Hydroxyl Radical Attack: The aromatic rings of the benzophenone core are susceptible to electrophilic attack by hydroxyl radicals. This can lead to the formation of hydroxylated intermediates.

Oxidation of the Ethylthio Group: The sulfur atom in the ethylthio group is a potential site for oxidation. This could lead to the formation of the corresponding sulfoxide and subsequently the sulfone.

Dechlorination: The chlorine atoms on the benzene (B151609) ring can be removed through reductive or oxidative pathways, although this is often a slower process.

Ring Opening: Prolonged exposure to highly reactive species can lead to the cleavage of the aromatic rings, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic salts.

The table below summarizes the expected degradation of this compound in various AOPs, based on studies of related compounds.

| AOP Technique | Primary Reactive Species | Expected Transformation Products | Influencing Factors |

| Fenton-like (e.g., Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | Hydroxylated benzophenones, Sulfoxide, Sulfone, Chlorinated phenols | pH, [Fe²⁺], [H₂O₂] |

| Photo-Fenton (UV/Fe²⁺/H₂O₂) | Hydroxyl Radical (•OH) | Similar to Fenton, potentially faster degradation | Light intensity, pH, [Fe²⁺], [H₂O₂] |

| UV/H₂O₂ | Hydroxyl Radical (•OH) | Similar to Fenton | Light intensity, pH, [H₂O₂] |

| UV/TiO₂ | Hydroxyl Radical (•OH), Superoxide Radical (O₂⁻•) | Similar to Fenton, surface-mediated reaction | Catalyst loading, pH, Light intensity |

Photodegradation Mechanisms in Environmental Matrices

The presence of a benzophenone core suggests that this compound will absorb UV radiation, making it susceptible to photodegradation. In environmental matrices such as water and soil, both direct and indirect photolysis can contribute to its transformation.

Direct Photolysis: This involves the direct absorption of a photon by the molecule, leading to an excited state that can then undergo various reactions such as bond cleavage or rearrangement. For aromatic ketones like benzophenones, excitation to the triplet state is a common pathway. This excited state is a potent oxidizing agent and can participate in hydrogen abstraction reactions from surrounding molecules.

Indirect Photolysis: In natural waters, dissolved organic matter (DOM) can act as a photosensitizer. Upon absorbing sunlight, DOM can generate reactive species like singlet oxygen (¹O₂), hydroxyl radicals (•OH), and triplet excited states of DOM (³DOM). These species can then react with and degrade this compound. Studies on benzophenone-3 have shown that ³DOM is a significant contributor to its indirect photodegradation in both freshwater and seawater mdpi.com.

The photodegradation of this compound in environmental matrices is likely to involve:

Excitation of the Benzophenone Core: Absorption of UV light will promote the molecule to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.

Reactions of the Excited State: The triplet state can abstract hydrogen atoms from water or other organic molecules, initiating radical chain reactions.

Reaction with Photosensitized Species: In the presence of DOM, the compound will react with generated reactive oxygen species. The ethylthio group may be particularly susceptible to oxidation by singlet oxygen.

Transformation of Functional Groups: The C-S bond in the ethylthio group could be a point of cleavage. The C-Cl bonds are generally more stable but can undergo photolytic cleavage under certain conditions.

The following table outlines the potential photodegradation pathways for this compound.

| Photodegradation Type | Key Processes | Potential Products | Environmental Matrix |

| Direct Photolysis | UV absorption, excitation to triplet state, hydrogen abstraction | Photoreduction products (e.g., benzhydrols), products of C-S or C-Cl bond cleavage | Water, Soil |

| Indirect Photolysis | Sensitization by DOM, reaction with ¹O₂, •OH, ³DOM* | Oxidized products (sulfoxide, sulfone), hydroxylated derivatives | Natural Waters |

Mechanistic Organic Chemistry of this compound Reactions

The organic chemistry of this compound is dictated by the reactivity of its functional groups: the dichlorinated benzene ring, the ethylthio-substituted benzene ring, and the ketone carbonyl group.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the 3,4-dichlorophenyl ring are activated towards nucleophilic aromatic substitution, although less so than if there were strong electron-withdrawing groups (like a nitro group) ortho or para to them. The carbonyl group does provide some activation. Reactions with strong nucleophiles could lead to the displacement of one or both chlorine atoms. The chlorine at the 4-position is likely to be more reactive than the one at the 3-position due to resonance stabilization of the Meisenheimer complex intermediate.

Electrophilic Aromatic Substitution (SEAr): The 4'-(ethylthio)phenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethylthio group, which directs incoming electrophiles to the ortho positions (relative to the ethylthio group). The 3,4-dichlorophenyl ring is deactivated towards SEAr by the electron-withdrawing chlorine atoms and the carbonyl group.

Reactions of the Carbonyl Group: The ketone carbonyl group can undergo typical reactions such as reduction to a secondary alcohol (a benzhydrol) using reducing agents like sodium borohydride. It can also react with Grignard reagents or other organometallics to form tertiary alcohols.

Oxidation of the Ethylthio Group: The sulfur atom can be readily oxidized to a sulfoxide and further to a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. This transformation would significantly alter the electronic properties of the molecule, making the attached phenyl ring electron-withdrawing.

The table below provides a summary of the expected organic reactions of this compound.

| Reaction Type | Reagent/Conditions | Reactive Site | Expected Product |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, R₂NH) | 3,4-Dichlorophenyl ring (C4) | Substitution of one or both Cl atoms |

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | 4'-(Ethylthio)phenyl ring (ortho to -SEt) | Brominated or nitrated derivatives |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | Carbonyl group | 3,4-Dichloro-4'-(ethylthio)benzhydrol |

| Sulfur Oxidation | H₂O₂, m-CPBA | Ethylthio group | 3,4-Dichloro-4'-(ethylsulfonyl)benzophenone |

Analytical Method Development for Detection and Quantification

Chromatographic Techniques (GC-MS, LC-MS/MS) for Trace Analysis

No specific Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry with tandem mass spectrometry (LC-MS/MS) methods for the trace analysis of 3,4-Dichloro-4'-(ethylthio)benzophenone have been reported in the reviewed literature. For other benzophenone (B1666685) derivatives, these techniques are commonly employed. For instance, GC-MS has been used for the analysis of benzophenone and 4-hydroxybenzophenone (B119663) in food matrices, often coupled with a QuEChERS sample preparation method. Similarly, LC-MS/MS is a standard method for the determination of various benzophenones in environmental and biological samples due to its high sensitivity and selectivity.

Method Optimization for Sensitivity and Selectivity

Without established methods, there is no available information on the optimization of chromatographic conditions to enhance sensitivity and selectivity for this compound. Such optimization would typically involve the selection of appropriate columns, mobile phases, and mass spectrometer parameters.

Sample Preparation and Extraction Protocols

There are no published sample preparation and extraction protocols specifically validated for this compound. For other related compounds, techniques such as solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) have been successfully applied to various matrices like water, cosmetics, and human serum.

Spectrophotometric Methods for Quantitative Analysis

No spectrophotometric methods for the quantitative analysis of this compound have been described in the scientific literature. For the parent compound, benzophenone, and its derivatives like benzophenone-4, derivative spectrophotometry has been utilized for quantification in pharmaceutical and cosmetic formulations. These methods often rely on measuring derivative spectra to resolve the analyte from matrix interferences.

Electroanalytical Methods for Electrochemical Characterization

There is a lack of information on the use of electroanalytical methods for the electrochemical characterization of this compound.

Advanced Material Science Applications Non Therapeutic

Utilization as a Chemical Intermediate in Organic Synthesis

3,4-Dichloro-4'-(ethylthio)benzophenone serves as a valuable building block in organic synthesis. Its reactive sites, including the aromatic rings and the carbonyl group, allow for a variety of chemical transformations, making it a precursor for more complex molecules. The presence of chlorine atoms on one of the phenyl rings and an ethylthio group on the other provides opportunities for selective functionalization.

The synthesis of this compound itself is a notable process. While specific synthesis routes for this compound are not extensively detailed in the provided search results, the synthesis of related dichlorobenzophenones often involves Friedel-Crafts acylation. For instance, 4,4'-Dichlorobenzophenone is prepared by the acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride in the presence of an aluminium chloride catalyst. pcchem.net A similar strategy could be envisioned for the synthesis of this compound, likely starting from 1,2-dichlorobenzene (B45396) and a suitable 4-(ethylthio)benzoyl derivative.

The compound's utility as an intermediate is underscored by its commercial availability from various chemical suppliers, indicating its use in further synthetic applications. fluorochem.co.ukchemicalbook.comoakwoodchemical.com These applications can range from the preparation of novel polymers to the synthesis of specialized organic molecules for research purposes. The related compound, 3,3'-dinitro-4,4'-dichloro benzophenone (B1666685), is synthesized in high yield and purity by the nitration of 4,4'-dichloro benzophenone, highlighting a common transformation for this class of compounds. google.com

Role in Polymer Chemistry and Material Science

The benzophenone moiety is a well-established functional group in polymer chemistry, and this compound is positioned to contribute to this field. Benzophenone-based compounds are known for their photophysical properties, which are central to their applications in polymerization and material protection.

Photoinitiator in Polymerization Processes

Benzophenone and its derivatives are widely recognized as effective photoinitiators for UV-curable coating compositions. google.com Upon absorption of UV light, they can initiate polymerization reactions. While specific studies on this compound as a photoinitiator are not detailed in the search results, the general mechanism involves the formation of reactive species that trigger the cross-linking of monomers and oligomers. A significant challenge with traditional benzophenone photoinitiators is their tendency to leach out of the cured polymer matrix. google.com To address this, research has focused on creating copolymerizable benzophenone photoinitiators that become chemically bonded into the polymer network, thereby reducing migration and extractables. google.com The structure of this compound could potentially be modified to include polymerizable groups, such as (meth)acrylate functionalities, to create such non-leachable photoinitiators. google.com

UV Stabilizer and Absorber in Polymeric Materials

A critical application of benzophenone derivatives is their use as UV stabilizers and absorbers in plastics and other polymeric materials. google.com These compounds protect materials from degradation caused by exposure to ultraviolet radiation, which can lead to undesirable changes like yellowing and embrittlement. google.com Benzophenones function by absorbing harmful UV radiation and dissipating the energy in a non-destructive manner. atamankimya.com

Benzophenone-4, for example, is a water-soluble UV absorber used to protect formulations from degradation due to UV exposure and offers broad-spectrum protection in combination with other absorbers. atamankimya.com It is used in a variety of personal care products to prevent the integrity of other cosmetic ingredients from deteriorating under sunlight. atamankimya.comcosmedesk.com Given its structural similarity, this compound is expected to exhibit UV-absorbing properties. The specific absorption spectrum and efficiency as a UV stabilizer would depend on its unique electronic structure, influenced by the dichloro and ethylthio substituents. Generally, an effective UV stabilizer should have a high molar extinction coefficient in the 300-400 millimicron spectral region. google.com

Incorporation into Organic Light-Emitting Diodes (OLEDs) as Host Materials or Emitters

The benzophenone framework is a promising component in the design of materials for organic light-emitting diodes (OLEDs). nih.gov Its electron-deficient nature and highly twisted geometry make it suitable for creating molecules with desirable properties for both host and emitter layers in OLED devices. nih.gov The twisted structure helps to reduce intermolecular interactions and self-quenching effects. nih.gov

Benzophenone derivatives have been explored for their potential in developing thermally activated delayed fluorescent (TADF) emitters, which can achieve high external quantum efficiencies in OLEDs. nih.gov While there is no specific mention of this compound in the context of OLEDs in the provided results, the broader class of benzophenone-based materials is actively being researched. For instance, bifunctional bicarbazole-benzophenone derivatives have been synthesized and used as both deep-blue emitters and host materials for green phosphorescent and TADF OLEDs. mdpi.com The incorporation of different functional groups, such as the dichloro and ethylthio moieties in this compound, could be a strategy to fine-tune the electronic and photophysical properties for specific OLED applications.

Development of Sensing Materials

The development of chemical sensors is another area where the unique properties of this compound could be beneficial. The interaction of the analyte with the sensing material can induce a change in its physical or chemical properties, which can then be detected. For example, polythiophenes, which share the thiophene (B33073) moiety related to the thioether in the target compound, have been studied as sensing materials for volatile organic compounds (VOCs). The response of these materials is based on changes in their electrical conductivity or optical properties upon exposure to the analyte. While no direct applications of this compound in sensing have been reported in the search results, its structure suggests it could be a candidate for incorporation into sensor arrays or as a functional component in sensing platforms.

Environmental Chemical Behavior and Fate

Abiotic Transformation Kinetics in Environmental Media

There is currently no available data on the abiotic transformation kinetics of 3,4-Dichloro-4'-(ethylthio)benzophenone in various environmental media such as water, soil, or air. Studies investigating its rate of degradation through processes like hydrolysis or photolysis have not been published in the accessible scientific literature. Without such data, the persistence of this compound in the environment cannot be determined.

Adsorption and Desorption Characteristics in Environmental Compartments

Information regarding the adsorption and desorption behavior of this compound in soil, sediment, or other environmental matrices is not available. Consequently, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which are essential for predicting the mobility and environmental distribution of the compound, remain unknown.

Bioavailability in Non-Biological/Non-Clinical Environmental Systems

There are no studies available that assess the bioavailability of this compound in non-biological or non-clinical environmental systems. Research into how readily this compound can be taken up by organisms from their surrounding environment has not been conducted.

Formation of Transformation Products and their Chemical Characterization

Due to the lack of studies on the degradation of this compound, there is no information available on the formation of its potential transformation products. The identity and chemical characteristics of any metabolites or degradation compounds that may arise from abiotic or biotic processes are currently unknown.

Environmental Distribution Modeling Based on Physicochemical Parameters

Predictive modeling of the environmental distribution of this compound is not possible at this time. Such models rely on fundamental physicochemical parameters, including but not limited to water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow). As these essential data points are not available in the public domain for this specific compound, no reliable environmental distribution models can be generated.

Q & A

Q. What are the established synthetic routes for 3,4-Dichloro-4'-(ethylthio)benzophenone, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or nucleophilic substitution of chlorinated benzophenone precursors with ethylthiol derivatives. Reaction efficiency can be optimized by monitoring intermediates via GC-MS with internal standards (e.g., benzophenone) to track conversion rates . Solvent polarity adjustments (e.g., polar aprotic solvents) and temperature control (20–80°C) enhance yield. Post-reaction purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bond at ~600–700 cm⁻¹) and hydroxyl/chlorine substituents .

- GC-MS : Quantifies purity and detects byproducts using derivatization protocols for non-volatile compounds .

- NMR (¹H/¹³C) : Resolves substitution patterns (e.g., chloro and ethylthio groups) via chemical shifts (e.g., δ 2.5–3.0 ppm for SCH₂CH₃).

Q. How can thermal stability and phase transitions of this compound be evaluated?

- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 5°C/min heating rates in inert atmospheres. Compare results to structurally similar dichlorinated benzophenones, which typically show melting points >150°C and decomposition above 300°C .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photochemical behavior?

- Methodological Answer : Computational studies (e.g., DFT or TD-DFT) can map triplet-state populations (T1, T2) and intersystem crossing (ISC) rates. Polar solvents may stabilize nπ* or ππ* states, affecting UV absorption spectra. Experimental validation via transient absorption spectroscopy can resolve dominant decay pathways (e.g., ISC vs. fluorescence) .

Q. What are the potential endocrine-disrupting effects of this compound, and how can in vitro models be designed to assess them?

- Methodological Answer : Use immortalized GnRH neurons or estrogen receptor (ER)-responsive cell lines to measure autophagy markers (LC3-II, p62) or receptor activation. Dose-response assays (0.1–100 µM) with benzophenone-3 (BP3) as a positive control can benchmark potency. LC-MS/MS quantifies cellular uptake and metabolite formation .

Q. How do chloro and ethylthio substituents impact environmental persistence and degradation pathways?

- Methodological Answer : Conduct photolysis studies under simulated sunlight (λ > 290 nm) with HPLC monitoring. Compare degradation rates to unsubstituted benzophenone, noting chloro groups' electron-withdrawing effects on hydrolysis. For biotic degradation, use microbial consortia from contaminated sites and track metabolite formation (e.g., sulfoxides via LC-HRMS) .

Q. Can this compound serve as a precursor for advanced materials (e.g., nanocomposites or photo-crosslinkable polymers)?

- Methodological Answer : Test its utility as a UV photoinitiator by blending with acrylate monomers and irradiating at 365 nm. Monitor polymerization kinetics via FTIR (C=C bond reduction at ~1630 cm⁻¹). For nanocomposites, integrate into metal-organic frameworks (MOFs) via solvothermal synthesis and assess stability via BET surface area analysis .

Data Contradiction Analysis

Q. How can conflicting reports on the photochemical triplet-state mechanism be resolved?

- Methodological Answer : Discrepancies in nπ* vs. ππ* dominance arise from solvent polarity and computational methods. Reconcile data by:

- Repeating transient spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. acetonitrile).

- Benchmarking computational results against high-level CASSCF/NEVPT2 calculations to refine excited-state dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.